2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(3-methyl-6-oxopyridazin-1-yl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-7-8-17(23)21(20-11)9-16(22)19-14-6-4-3-5-13(14)15-10-24-12(2)18-15/h3-8,10H,9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIFDBBFNNUQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)NC2=CC=CC=C2C3=CSC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
are a class of organic compounds that include a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . Thiazoles can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules with lesser side effects .
Biological Activity
The compound 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide is a derivative of pyridazine and has garnered interest due to its potential biological activities, particularly in the fields of anticancer and corrosion inhibition. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.48 g/mol. The structure features a pyridazine core, which is known for its diverse biological properties.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of pyridazine derivatives against various cancer cell lines. For instance, compounds similar to This compound have shown significant antiproliferative activity against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer) with IC50 values ranging from 4.47 to 52.8 μM .
Key Findings:
- Cell Lines Tested: A2780, A2780/RCIS, MCF-7, MCF-7/MX.
- Mechanism: Induction of cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization.
Corrosion Inhibition
The compound has also been evaluated for its potential as a corrosion inhibitor for mild steel in acidic environments. Studies utilizing electrochemical impedance spectroscopy (EIS) demonstrated that it effectively adsorbs onto the steel surface, thereby reducing corrosion rates significantly.
Experimental Data:
| Concentration (M) | Corrosion Rate (mm/year) | Efficiency (%) |
|---|---|---|
| 0.012 | 85 | |
| 0.020 | 75 | |
| 0.035 | 60 |
Study on Anticancer Properties
In a study published in the Journal of Chemical and Pharmaceutical Research, researchers synthesized various pyridazine derivatives and evaluated their cytotoxicity against several cancer cell lines. The study found that specific modifications to the pyridazine structure enhanced its anticancer activity significantly .
Study on Corrosion Inhibition
A separate study focused on the inhibition properties of pyridazine derivatives on mild steel in hydrochloric acid solutions. The results indicated that the compound exhibited excellent corrosion inhibition efficiency, making it a promising candidate for industrial applications .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Recent studies have shown that derivatives of pyridazine compounds exhibit significant antimicrobial properties. The incorporation of thiazole rings has been linked to enhanced activity against various bacterial strains, making these compounds promising candidates for antibiotic development .
- Anticancer Properties : Research indicates that pyridazine derivatives can inhibit cancer cell proliferation. The structural modifications in 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide may enhance its efficacy against specific cancer types by targeting metabolic pathways involved in tumor growth .
- Neuroprotective Effects : Some studies suggest that compounds similar to this one may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress .
Pharmacological Insights
- Beta-Adrenoceptor Agonism : This compound may exhibit activity as a beta-adrenoceptor agonist, similar to Mirabegron, which is used for treating overactive bladder conditions. Its structural features could allow it to interact effectively with beta-receptors, promoting therapeutic effects in urinary disorders .
- Enzyme Inhibition : Compounds with similar structures have been found to inhibit specific enzymes involved in inflammatory pathways. This inhibition may lead to reduced inflammation and pain relief in various conditions .
Material Science Applications
- Polymer Chemistry : The unique properties of this compound allow it to be utilized in the synthesis of advanced polymers. Its ability to participate in cross-linking reactions can enhance the mechanical properties of polymeric materials .
- Nanotechnology : Due to its chemical stability and reactivity, this compound can be applied in the development of nanomaterials for drug delivery systems. Its ability to encapsulate therapeutic agents can improve bioavailability and targeted delivery .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyridazine derivatives, including the target compound. Results showed that it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibiotic agent.
Case Study 2: Cancer Cell Proliferation
In vitro tests demonstrated that the compound could reduce the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. Further studies are warranted to explore its mechanisms and therapeutic potential.
Chemical Reactions Analysis
Nucleophilic Reactions at the Acetamide Group
The acetamide moiety undergoes nucleophilic substitution or hydrolysis under acidic or basic conditions:
Electrophilic Aromatic Substitution on the Thiazole Ring
The electron-rich thiazole ring participates in electrophilic reactions:
Functionalization of the Pyridazinone Ring
The 6-oxopyridazinone core undergoes condensation and substitution:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Stability and Degradation Pathways
-
pH-Dependent Hydrolysis : Rapid degradation occurs in strongly acidic (pH < 2) or basic (pH > 10) conditions, forming pyridazinone and thiazole fragments.
-
Photodegradation : UV exposure (254 nm) leads to cleavage of the acetamide bond (t₁/₂ = 2.5h) .
Hypothetical Reactivity Based on Analogues
While direct data for the compound is limited, analogous systems suggest:
-
Cycloaddition Reactions : The thiazole may participate in [4+2] cycloadditions with dienophiles .
-
Oxidation : The pyridazinone’s oxo group could be oxidized to a diketone under strong oxidizing agents (e.g., KMnO₄) .
Key Challenges and Research Gaps
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Pyridazinone Core
- Target Compound: The pyridazinone ring is substituted with a methyl group at position 3, which may enhance lipophilicity and steric stability compared to unsubstituted analogs.
- Compound 23 (): Features 5-chloro-4-fluoro substitutions on the pyridazinone core.
- Compound 8a () : Contains a 3-methyl-5-[4-(methylthio)benzyl] substitution. The benzyl group adds bulk and may influence π-π stacking interactions in target binding .
Acetamide-Linked Aryl Groups
- Target Compound : The phenyl group is substituted with a 2-methylthiazole at the ortho position. Thiazole’s aromaticity and nitrogen/sulfur atoms facilitate hydrogen bonding and dipole interactions, which are critical for target engagement (e.g., kinase active sites).
- Compounds 8a–8c (): Variants include bromophenyl, iodophenyl, and methoxybenzyl groups.
Heterocyclic Moieties
- Thiazole (Target Compound) : A five-membered ring with one sulfur and one nitrogen atom, contributing to planar geometry and moderate polarity. The 2-methyl group may reduce steric hindrance compared to bulkier substituents.
- Thiazolidinone (): A five-membered ring with a ketone and thione group, introducing conformational rigidity and hydrogen-bonding sites. This structure is distinct from thiazole in electronic and steric properties .
- 1,2,4-Oxadiazole () : A bioisostere for ester or amide groups, offering metabolic stability and improved pharmacokinetics but differing in electronic distribution compared to thiazole .
Data Tables
Table 1. Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Research Findings
- Synthetic Challenges : Low yields in halogenated analogs (e.g., 10% for 8a) suggest steric or electronic challenges during coupling reactions, which may apply to the target compound’s synthesis .
- Spectroscopic Characterization : ¹H NMR and mass spectrometry are consistently used for structural validation across analogs, confirming acetamide linkage and substituent positions .
- Biological Implications : While activity data for the target compound is absent, thiazole-containing derivatives (e.g., kinase inhibitors) often exhibit improved bioavailability and target selectivity compared to halogenated or sulfonamide-based analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide?
- Methodology : The compound can be synthesized via a multi-step process involving:
Pyridazinone Core Formation : Reacting hydrazide derivatives with diketones or keto-esters under reflux conditions in acetic acid or ethanol to form the 3-methyl-6-oxopyridazin-1(6H)-yl moiety .
Acetamide Coupling : Using coupling agents like EDCI/HOBt or DCC to conjugate the pyridazinone intermediate with 2-(2-methylthiazol-4-yl)aniline. Solvent selection (e.g., DMF or THF) and temperature control (0–25°C) are critical for yield optimization .
Purification : Recrystallization from ethanol or methanol to achieve >95% purity, as confirmed by HPLC .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Methodology :
- Spectroscopy : Use -NMR to verify methyl groups (δ 2.3–2.6 ppm for thiazole-CH, δ 2.1–2.4 ppm for pyridazinone-CH) and aromatic protons (δ 7.0–8.2 ppm). -NMR confirms carbonyl (C=O) signals at ~170–175 ppm .
- Chromatography : TLC with ethyl acetate/hexane (3:7) to monitor reaction progress (R ~0.4–0.5) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected [M+H] ~395–400 m/z) .
Q. What initial biological screening assays are suitable for evaluating its activity?
- Methodology :
- In Vitro Anti-Inflammatory Assays : Test inhibition of COX-1/COX-2 enzymes at 10–100 µM concentrations, using indomethacin as a positive control .
- Cytotoxicity Screening : MTT assay on HEK-293 or HepG2 cells to assess IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?
- Methodology :
- Core Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the pyridazinone 4-position to enhance binding affinity. Analogs with 4-Cl or 4-OCH groups show improved COX-2 selectivity in related compounds .
- Thiazole Ring Replacement : Substitute the 2-methylthiazole with imidazole or pyridine rings to evaluate electronic effects on target engagement .
- Pharmacokinetic Profiling : Use in silico tools (e.g., SwissADME) to predict logP and solubility, followed by in vivo PK studies in rodent models .
Q. How to resolve contradictions in reported bioactivity data across different studies?
- Methodology :
- Assay Standardization : Replicate experiments under uniform conditions (e.g., cell line passage number, serum concentration). For example, discrepancies in IC values may arise from varying ATP concentrations in kinase assays .
- Metabolite Interference Testing : Use LC-MS to identify potential metabolites that may alter activity in cell-based vs. cell-free assays .
Q. What strategies can mitigate low solubility during in vivo studies?
- Methodology :
- Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl or PEG-linked groups) at the acetamide nitrogen to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size ~150 nm) for sustained release, validated by dynamic light scattering (DLS) .
Experimental Design & Data Analysis
Q. How to design a robust dose-response study for this compound?
- Methodology :
- Dose Range : Test 6–8 concentrations (e.g., 0.1–100 µM) in triplicate, using a sigmoidal curve model (GraphPad Prism) to calculate EC/IC. Include vehicle controls (DMSO ≤0.1%) .
- Statistical Power : Apply ANOVA with post-hoc Tukey tests (α=0.05) for multi-group comparisons. Sample size ≥6 per group ensures 80% power to detect 20% effect size .
Q. What analytical techniques are recommended for stability testing under varying pH conditions?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
